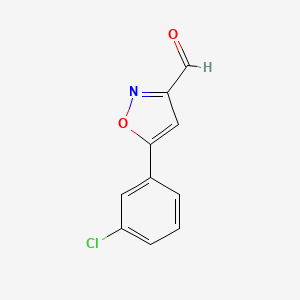![molecular formula C19H13Cl2N5OS B2769951 N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 849032-61-7](/img/structure/B2769951.png)
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized using green and conventional methods, which include the reaction of appropriate hydrazines with β-ketoesters followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学研究应用
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit enzymes involved in cell proliferation.
作用机制
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it has been shown to inhibit EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival . The inhibition of this enzyme can lead to the suppression of cancer cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
- 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine
- N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to inhibit EGFR tyrosine kinase more effectively compared to other similar compounds . This makes it a promising candidate for further development in cancer therapy .
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5OS/c20-15-7-6-12(8-16(15)21)25-17(27)10-28-19-14-9-24-26(18(14)22-11-23-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVISIXWZTDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide](/img/structure/B2769868.png)
![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)
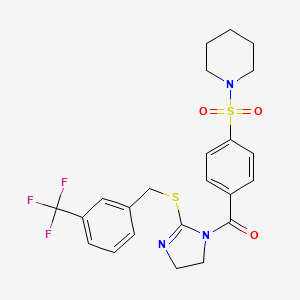
![N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide](/img/structure/B2769874.png)
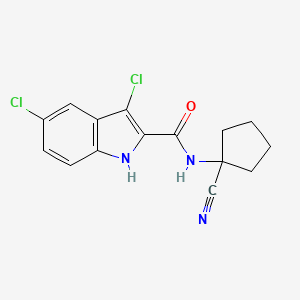
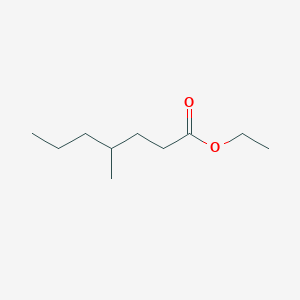

![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)
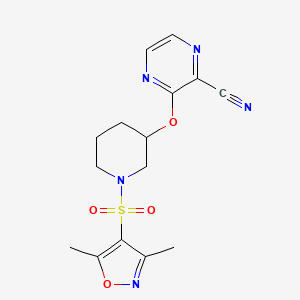
![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2769883.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
